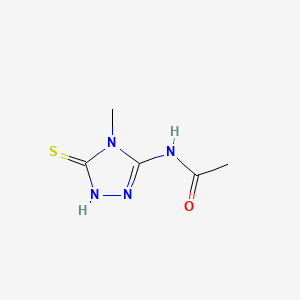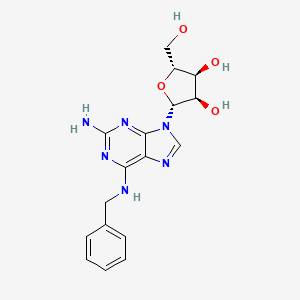
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide is a compound belonging to the class of organic compounds known as benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.
Méthodes De Préparation
The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide can be achieved through various synthetic routes. One efficient method involves the Biginelli reaction, a multicomponent reaction catalyzed by Montmorillonite-KSF, a reusable and heterogeneous catalyst. This method is cost-effective, environmentally friendly, and provides high yields under solvent-free conditions . The reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Analyse Des Réactions Chimiques
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits SecA ATPase, which is essential for bacterial protein translocation across the cytoplasmic membrane. This inhibition disrupts bacterial protein secretion, leading to bacterial cell death . In cancer research, the compound’s cytotoxic effects are mediated through its ability to interfere with cellular processes critical for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide can be compared with other similar compounds, such as:
N-Benzyl-4-(5-cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)benzamide: This compound also exhibits antimicrobial activity and serves as a SecA inhibitor.
2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)succinic acid: This derivative is used in the fabrication of functional supramolecular assemblies and materials. The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.
Propriétés
Numéro CAS |
54286-80-5 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-15-11-14(12-7-3-1-4-8-12)18-17(19-15)20-16(22)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22) |
Clé InChI |
LMTDMEOENBCTBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)


![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)


![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)

